molecular formula C10H11F3S B8010657 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene

1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene

Cat. No.: B8010657
M. Wt: 220.26 g/mol
InChI Key: UUVXCXGYWLOAEJ-UHFFFAOYSA-N
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Description

1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-ylsulfanyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates. This process typically employs photoredox catalysis, where visible light drives the formation of trifluoromethyl radicals, which then react with suitable precursors to form the desired compound . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, photoredox catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity. These interactions often involve specific pathways and molecular targets, such as enzymes or receptors, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-propan-2-ylsulfanyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3S/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVXCXGYWLOAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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